molecular formula C9H14N4 B1311792 4-Methyl-2-(1-piperazinyl)pyrimidine CAS No. 59215-36-0

4-Methyl-2-(1-piperazinyl)pyrimidine

Cat. No. B1311792
CAS RN: 59215-36-0
M. Wt: 178.23 g/mol
InChI Key: QMFLDCBHGGRGNY-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-piperazinyl)pyrimidine is a piperazine-based derivative . It is a metabolite of various azapirones, including buspirone . It is also an antagonist of α2-adrenergic receptors (α2-ARs) .


Molecular Structure Analysis

The molecular formula of 4-Methyl-2-(1-piperazinyl)pyrimidine is C9H14N4 . Its average mass is 178.234 Da and its monoisotopic mass is 178.121841 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyl-2-(1-piperazinyl)pyrimidine are not detailed in the retrieved papers, it is known that pyrimidine derivatives can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-(1-piperazinyl)pyrimidine include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .

Scientific Research Applications

  • Anti-Inflammatory Activities

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Derivatization Reagent

    • Field : Biochemistry
    • Application : 1-(2-Pyrimidyl)piperazine, a type of pyrimidine, can be used as a derivatization reagent for the carboxyl groups on peptides .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Neuroprotection and Anti-Inflammatory Activity

    • Field : Neurology
    • Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Antiviral Activities

    • Field : Pharmacology
    • Application : Pyrimidines and their derivatives have been found to have antiviral properties . For example, non-natural nucleosides like abacavir, famciclovir, remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
  • Antimicrobial Activities

    • Field : Pharmacology
    • Application : Pyrimidines and their derivatives have been found to have antimicrobial properties . They are effective against pathogenic microorganisms .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
  • Derivatization Reagent

    • Field : Biochemistry
    • Application : 1-(2-Pyrimidyl)piperazine, a type of pyrimidine, can be used as a derivatization reagent for the carboxyl groups on peptides .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Anticonvulsant Activities

    • Field : Pharmacology
    • Application : Pyrimidines and their derivatives have been found to have anticonvulsant properties . They can be used in the treatment of epilepsy and other seizure disorders .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anticonvulsant effects .
  • Antihypertensive Activities

    • Field : Pharmacology
    • Application : Pyrimidines and their derivatives have been found to have antihypertensive properties . They can be used in the treatment of high blood pressure .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antihypertensive effects .
  • Anxiolytic-like Activity

    • Field : Pharmacology
    • Application : 2-(1-Piperazinyl)pyrimidine increases drinking in the Vogel punished drinking task, indicating anxiolytic-like activity, in rats when administered at doses ranging from 1 to 4 mg/kg .
    • Method : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : 2-(1-Piperazinyl)pyrimidine (0.25-1 mg/kg) also reduces the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region in rats, an effect that can be blocked by the serotonin (5-HT) receptor subtype 5-HT1A antagonist spiroxatrine .

Safety And Hazards

4-Methyl-2-(1-piperazinyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Pyrimidine derivatives, including 4-Methyl-2-(1-piperazinyl)pyrimidine, have shown a range of pharmacological effects, making them a promising area for future research . They have potential applications in the treatment of various diseases, including cancer .

properties

IUPAC Name

4-methyl-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFLDCBHGGRGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435969
Record name 4-methyl-2-(1-piperazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(1-piperazinyl)pyrimidine

CAS RN

59215-36-0
Record name 4-Methyl-2-(1-piperazinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2-(1-piperazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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